molecular formula C10H7FN2O B2905992 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile CAS No. 1211593-82-6

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile

Cat. No.: B2905992
CAS No.: 1211593-82-6
M. Wt: 190.177
InChI Key: WSIJREMECTYCLG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile (CAS 1211593-82-6) is a high-purity chemical intermediate designed for pharmaceutical research and development. This fluorinated indole derivative possesses a molecular formula of C 10 H 7 FN 2 O and a molecular weight of 190.17 g/mol . As a strategically substituted indole scaffold, it serves as a privileged structure in drug discovery, particularly valuable for constructing novel bioactive molecules targeting central nervous system disorders . Indole derivatives represent a significant class of bioactive aromatic compounds with demonstrated clinical relevance across multiple therapeutic areas . The molecular architecture of this compound incorporates two key functional modifications: a fluorine atom at the 5-position and a methoxy group at the 6-position of the indole nucleus, alongside a nitrile group at the 3-position that provides an additional vector for molecular diversification . This specific substitution pattern enhances the compound's potential for interaction with biological targets, including serotonin receptors and transporters, which are important targets in the treatment of neurological conditions . Research applications of this building block include the synthesis of potential serotonin receptor ligands, where indole-based compounds have shown promise as 5-HT 1A receptor-targeting agents with serotonin reuptake inhibition properties . The broader indole chemical space has demonstrated diverse biological activities including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects, making this scaffold particularly valuable in medicinal chemistry programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory handling procedures and storage under recommended conditions are essential for maintaining product integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c1-14-10-3-9-7(2-8(10)11)6(4-12)5-13-9/h2-3,5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJREMECTYCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C2C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile typically involves the reaction of 5-fluoroindole with methoxyacetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a combination of fluorine, methoxy, and nitrile groups on the indole ring, gives it distinct chemical and biological properties, making it valuable in various research applications.

Scientific Research Applications

This compound is used in scientific research across multiple disciplines:

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology It is studied for potential biological activities, including antiviral and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Research indicates it may inhibit specific enzymes involved in critical cellular processes. It has also been investigated for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

Antimicrobial Activity :

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The mechanism involves disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Antitumor Activity: Research on indole derivatives has shown that specific substitutions at the 5-position of the indole ring, such as 5-F substitution, can produce enhanced potency in antitumor activity .
  • Anticancer Activity: Studies on various indole derivatives have identified compounds with significant anticancer activity across multiple cancer cell lines. For example, one compound displayed 78.76% growth inhibition in leukemia cells . Halogen substitutions, particularly chloro and bromo groups, can significantly enhance anticancer activity .
  • CB2R PET Radioligands: 5-fluoro-N-methyl-1H-indole-2-carboxamide has been explored in the development of cannabinoid receptor type 2 (CB2R) PET radioligands .
  • I3C Derivatives: Synthetic I3C derivatives with substitutions at the indole nitrogen have shown increased efficacy against human breast cancer cells . N-alkoxy substituents, particularly N-propoxy and N-butoxy I3C, significantly enhance growth arrest responses .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

5-Methyl-3-phenyl-1H-indole-2-carbonitrile

  • Substituents : Methyl (position 5), phenyl (position 3), carbonitrile (position 2).
  • Key Data : Melting point = 168°C; IR peaks at 2189 cm⁻¹ (C≡N); ¹H-NMR δ 1.81 (CH₃).
  • Comparison: The phenyl group at position 3 increases steric bulk compared to the target compound’s carbonitrile at position 3. The methyl group at position 5 (vs.

4-Fluoro-1H-indole-3-carbonitrile

  • Substituents : Fluorine (position 4), carbonitrile (position 3).
  • Key Data : Structural similarity score = 0.83 (vs. target compound).
  • Comparison : Fluorine at position 4 instead of 5 alters electronic distribution. The absence of a methoxy group reduces solubility and may impact binding interactions in biological targets .

5-Fluoro-1H-indole-3-carbaldehyde

  • Substituents : Fluorine (position 5), formyl (position 3).
  • Key Data : Structural similarity score = 0.95.
  • Comparison : The formyl group (electron-withdrawing) at position 3 contrasts with the carbonitrile group. This difference may influence nucleophilic reactivity and hydrogen-bonding capacity .

Physical and Spectral Properties

Compound Melting Point (°C) IR (C≡N, cm⁻¹) ¹H-NMR (Key Signals)
5-Fluoro-6-methoxy-1H-indole-3-carbonitrile Not reported ~2200 (est.) δ 3.90 (OCH₃), δ 6.5–7.2 (aromatic)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 168 2189 δ 1.81 (CH₃), δ 6.87–7.33 (aromatic)
7-Methoxy-1H-indole-3-carboxylic acid 199–201 N/A N/A

Notes:

  • The target compound’s methoxy group is expected to downfield-shift adjacent protons in ¹H-NMR.
  • Fluorine’s electronegativity increases the C≡N IR stretching frequency compared to non-fluorinated analogs.

Biological Activity

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom and methoxy group significantly influences its biological activity.

Property Value
Molecular Formula C10H8FN3O
Molecular Weight 207.19 g/mol
IUPAC Name 5-Fluoro-6-methoxyindole-3-carbonitrile
Solubility Soluble in organic solvents
Melting Point 120-125 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes involved in critical cellular processes, including:

  • Kinase Inhibition : It has shown potential in inhibiting protein kinases, which are crucial for cell signaling pathways.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest, particularly at the G2/M phase, affecting cancer cell proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • In Vitro Studies : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves apoptosis induction and inhibition of cell proliferation.
  • Case Study : A recent study showed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The mechanism involves disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with other indole derivatives:

Compound Name Biological Activity Mechanism of Action
5-FluoroindoleModerate anticancerApoptosis induction
6-MethoxyindoleAntimicrobialCell wall synthesis inhibition
5-Fluoro-6-methoxyindoleStrong anticancer & antimicrobialKinase inhibition & apoptosis induction

Q & A

What are the optimal synthetic routes for 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile, and how can reaction yields be improved?

Level: Advanced
Methodological Answer:
The synthesis of this compound often involves multi-step protocols. For example, fluorination and methoxy group introduction require precise control of electrophilic substitution conditions. A reported method involves using Selectfluor for fluorination at the 5-position , followed by methoxylation using methyl iodide under basic conditions. To improve yields (e.g., from 42% to >60%):

  • Optimize reaction time and temperature (e.g., 12–24 hours at 60–80°C).
  • Use catalytic systems like CuI/PEG-400 to enhance nitrile group formation .
  • Monitor intermediates via TLC or HPLC to minimize side reactions.

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